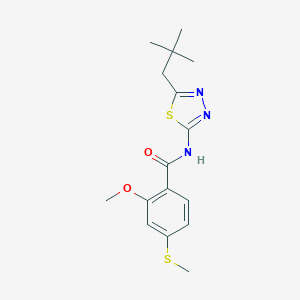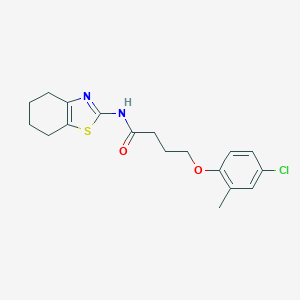![molecular formula C19H24N2O2S B216334 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea](/img/structure/B216334.png)
1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea, also known as PPTU, is a chemical compound that has been studied for its potential applications in scientific research. PPTU is a thiourea derivative that has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and potential future directions for research.
作用机制
1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea's mechanism of action is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes and proteins involved in cancer cell growth and proliferation. 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation. 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea has also been shown to have anti-inflammatory properties, reducing the production of inflammatory cytokines in vitro and in vivo.
实验室实验的优点和局限性
One of the advantages of using 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea in lab experiments is its potential anti-cancer properties, making it a useful tool for studying cancer cell growth and proliferation. However, one limitation is that 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea's mechanism of action is not fully understood, making it difficult to interpret its effects on cells and tissues.
未来方向
There are several potential future directions for research involving 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Another area of interest is the development of new synthetic methods for 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea, which could lead to the discovery of new compounds with similar or improved properties. Additionally, further studies are needed to fully understand 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea's mechanism of action and its effects on cells and tissues.
合成方法
1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea can be synthesized using various methods, including the reaction of 4-phenoxyaniline with potassium thiocyanate in the presence of acid. Another method involves the reaction of 4-phenoxyaniline with isopropyl chloroformate, followed by the addition of potassium thiocyanate and triethylamine. The resulting product is then purified using column chromatography.
科学研究应用
1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea has anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea has also been studied for its potential use as a therapeutic agent for other diseases, such as diabetes and inflammation.
属性
产品名称 |
1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea |
|---|---|
分子式 |
C19H24N2O2S |
分子量 |
344.5 g/mol |
IUPAC 名称 |
1-(4-phenoxyphenyl)-3-(3-propan-2-yloxypropyl)thiourea |
InChI |
InChI=1S/C19H24N2O2S/c1-15(2)22-14-6-13-20-19(24)21-16-9-11-18(12-10-16)23-17-7-4-3-5-8-17/h3-5,7-12,15H,6,13-14H2,1-2H3,(H2,20,21,24) |
InChI 键 |
DHXZJZZEUBPGPL-UHFFFAOYSA-N |
SMILES |
CC(C)OCCCNC(=S)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
规范 SMILES |
CC(C)OCCCNC(=S)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B216251.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide](/img/structure/B216254.png)
![2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(methylthio)benzamide](/img/structure/B216257.png)

![3-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide](/img/structure/B216260.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B216261.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide](/img/structure/B216265.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylpentanamide](/img/structure/B216266.png)

![2,2-dimethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B216268.png)

![N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide](/img/structure/B216274.png)